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Compound of Interest

Compound Name: Metobromuron

Cat. No.: B166326 Get Quote

A Guide for Researchers and Drug Development Professionals

Metobromuron and linuron are both substituted phenylurea herbicides developed for the pre-

emergence control of broadleaf weeds and grasses.[1][2][3] Their herbicidal activity stems from

a shared mechanism of action: the inhibition of photosynthetic electron transport at

photosystem II (PS II) in target plants.[1][4] Despite this similarity in their intended biological

effect on plants, their toxicological profiles in non-target organisms, particularly mammals,

exhibit significant differences. This guide provides a comparative assessment of their toxicity,

supported by quantitative data and mechanistic insights, to inform researchers and scientists in

related fields.

Mechanisms of Toxicity
While both compounds interfere with photosynthesis in plants, their toxicity in animals is

mediated by different pathways.

Metobromuron: The primary target of metobromuron toxicity in mammals is the erythrocyte

(red blood cell). Its toxicity is largely attributed to its aniline metabolite, 4-bromoaniline. This

metabolite is believed to cause oxidative damage to mature erythrocytes, leading to the

formation of methaemoglobin (an oxidized form of haemoglobin incapable of carrying oxygen)

and Heinz bodies (intracellular inclusions of denatured haemoglobin). This can result in

secondary effects on the spleen, liver, and kidneys. Based on a comprehensive set of studies,

metobromuron is not considered to be carcinogenic, genotoxic, neurotoxic, or immunotoxic.
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Linuron: Linuron presents a more complex toxicological profile with multiple mechanisms of

action. With repeated oral dosing in animals, linuron produces three primary effects:

Hematopoietic System Changes: Similar to metobromuron, it can cause alterations in red

blood cells and anemia.

Endocrine Disruption: Linuron is a well-documented anti-androgenic compound. It acts as a

competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like

testosterone and dihydrotestosterone (DHT). This blockage prevents the normal androgen-

dependent gene expression required for the proper development and function of the male

reproductive system. This mechanism classifies it as an endocrine disruptor and is linked to

developmental and reproductive toxicity.

Thyroid Level Alterations: Studies have detected decreases in T3 and T4 thyroid hormone

levels following linuron exposure.

Furthermore, linuron has been shown to perturb mitochondrial respiration and phosphorylation

efficiency. Due to evidence of testicular and liver tumors in animal studies, it is classified by the

U.S. EPA as a possible human carcinogen.

Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for metobromuron and linuron,

facilitating a direct comparison.

Table 1: Acute Toxicity
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Parameter Metobromuron Linuron Citation(s)

Oral LD₅₀ (rat)
Low acute toxicity

(>2000 mg/kg)
1200 - 1500 mg/kg

Dermal LD₅₀

(rat/rabbit)

Low acute toxicity

(>2000 mg/kg)

>2000 mg/kg (rat),

>5000 mg/kg (rabbit)

Inhalation LC₅₀ (rat, 4-

hr)
Low acute toxicity 6.15 mg/L

Skin Irritation (rabbit) Not an irritant Not an irritant

Eye Irritation (rabbit) Not an irritant Slight irritant

Skin Sensitization

(guinea pig)
Sensitiser Sensitiser

Table 2: Chronic Toxicity & Health-Based Guidance Values

Parameter Metobromuron Linuron Citation(s)

Primary Target

Organs

Erythrocytes, spleen,

liver, kidneys

Hematopoietic

system, male

reproductive system,

liver, testes

NOAEL (No-

Observed-Adverse-

Effect Level)

0.5 mg/kg bw/day

(dog, chronic)

2.75 mg/kg/day (rat,

2-year, red blood cell

effects)

ADI (Acceptable Daily

Intake)
0.005 mg/kg bw/day

Not specified in

provided results

Carcinogenicity

Not likely to be

carcinogenic to

humans

Possible human

carcinogen (EPA

Group C)

Reproductive/Develop

mental Toxicity

Not a reproductive or

developmental

toxicant

Endocrine disruptor;

developmental toxicity
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Table 3: Ecotoxicity

Organism Metobromuron Linuron Citation(s)

Birds (Dietary LC₅₀) Moderately toxic
Slightly toxic (>3000

ppm)

Fish (96-hr LC₅₀) Moderately toxic
Slightly toxic (~16

mg/L)

Aquatic Invertebrates Moderately toxic Slightly toxic to toxic

Experimental Protocols
The data presented above are derived from standardized toxicological studies. Below are brief

overviews of the methodologies for key experiments.

Acute Oral Toxicity (LD₅₀ Study) This study determines the single dose of a substance that

causes the death of 50% of a group of test animals. Typically, groups of rodents (e.g., rats) are

administered the test substance via oral gavage at several dose levels. The animals are

observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value is

then calculated statistically from the dose-response data.

Chronic Toxicity / Carcinogenicity Study In these long-term studies (e.g., 2 years), animals

(typically rats and mice) are administered the test substance daily in their diet at various

concentrations. The objective is to identify potential long-term adverse health effects, including

organ toxicity and cancer. Throughout the study, animals are monitored for clinical signs of

toxicity, and body weight and food consumption are recorded. At the end of the study, a full

necropsy and histopathological examination of all major tissues and organs are performed to

identify any treatment-related changes, including the presence of tumors.

Androgen Receptor (AR) Binding Assay This in vitro assay is used to determine if a chemical

can bind to the androgen receptor. A common method involves a competitive binding

experiment. A source of AR (e.g., from rat prostate tissue or engineered cells expressing the

human AR) is incubated with a radiolabeled androgen (e.g., ³H-DHT). The test chemical (e.g.,

linuron) is added at increasing concentrations. If the test chemical binds to the AR, it will

displace the radiolabeled androgen. The amount of bound radioactivity is measured, and a
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decrease in signal with increasing concentrations of the test chemical indicates competitive

binding. The concentration that inhibits 50% of the binding (IC₅₀ or EC₅₀) is determined.

Mandatory Visualizations
Diagram 1: Proposed Toxic Mechanism of Metobromuron
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Caption: Proposed metabolic activation and hematotoxicity pathway of Metobromuron.

Diagram 2: Anti-Androgenic Mechanism of Linuron
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Caption: Linuron's competitive antagonism at the androgen receptor.

Diagram 3: Workflow for Acute Oral Toxicity (LD₅₀) Study
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Caption: General experimental workflow for an LD₅₀ determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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